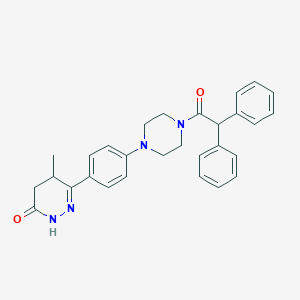
6-Dmdp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Dmdp is a synthetic pyridazinone derivative. This compound has garnered interest due to its potential biological activities, particularly in the cardiovascular system .
準備方法
The synthesis of 6-Dmdp involves multiple steps. The synthetic route typically starts with the preparation of the pyridazinone core, followed by the introduction of the piperazinyl and diphenylacetyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential in modulating biological pathways.
Industry: The compound’s unique structure makes it a valuable candidate for developing new materials and pharmaceuticals.
作用機序
The mechanism by which 6-Dmdp exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit AA, ADP, and PAF-induced platelet aggregation in rabbits . The compound’s molecular targets and pathways include enzymes and receptors involved in platelet activation and aggregation.
類似化合物との比較
Compared to other pyridazinone derivatives, 6-Dmdp stands out due to its specific structural features and biological activities. Similar compounds include other pyridazinone derivatives with varying substituents, which may exhibit different pharmacological properties. The uniqueness of this compound lies in its ability to inhibit platelet aggregation effectively .
特性
CAS番号 |
150319-80-5 |
|---|---|
分子式 |
C29H30N4O2 |
分子量 |
466.6 g/mol |
IUPAC名 |
3-[4-[4-(2,2-diphenylacetyl)piperazin-1-yl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C29H30N4O2/c1-21-20-26(34)30-31-28(21)24-12-14-25(15-13-24)32-16-18-33(19-17-32)29(35)27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,21,27H,16-20H2,1H3,(H,30,34) |
InChIキー |
WTYQSBSCFKPORW-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
同義語 |
6-(alpha,alpha-diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(diphenylacetylpiperazinyl)pheny-5-methyl-4,5-dihydro-3-(2H)-pyridazinone 6-DMDP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


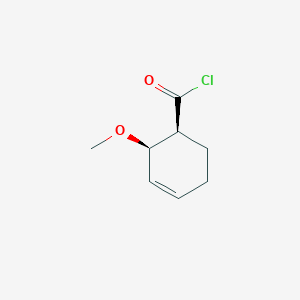
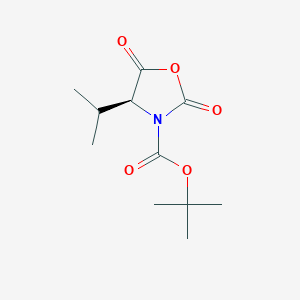
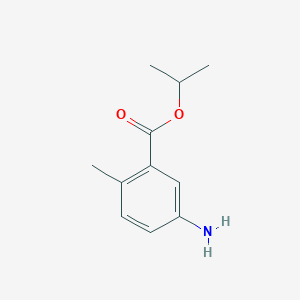
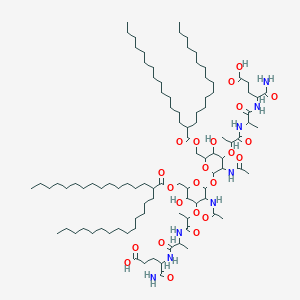
![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)
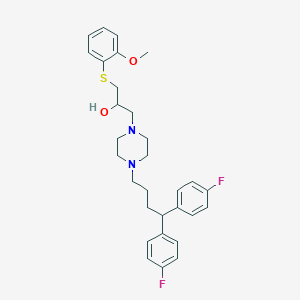
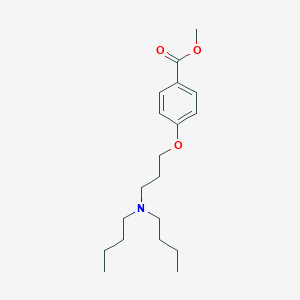
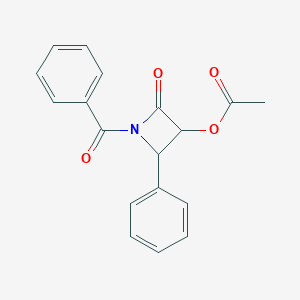
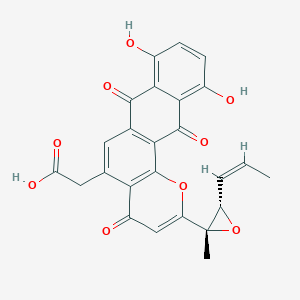
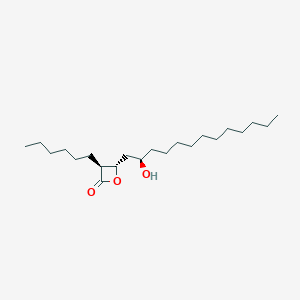
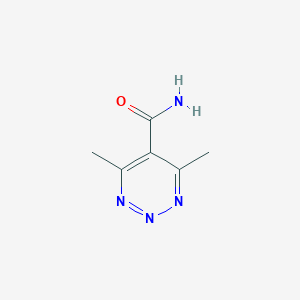
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)

